6-(2-Cyclopropylethoxy)pyridin-3-amine

Medicinal Chemistry Sodium Channel Modulators CNS Penetration

6-(2-Cyclopropylethoxy)pyridin-3-amine is a critical intermediate in medicinal chemistry for synthesizing aminopyridinamide-based sodium channel modulators. The unique cyclopropylethoxy group offers enhanced metabolic stability and a CNS-optimal LogP, providing medicinal chemists a strategic advantage over linear 6-alkoxy derivatives. Sourced at research-grade purity for reliable synthesis of novel fused heterocyclic scaffolds for pain and CNS disorder research.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13620023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Cyclopropylethoxy)pyridin-3-amine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC1CCOC2=NC=C(C=C2)N
InChIInChI=1S/C10H14N2O/c11-9-3-4-10(12-7-9)13-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6,11H2
InChIKeyNGCNGCXLYAYVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Cyclopropylethoxy)pyridin-3-amine: Core Chemical and Procurement Profile


6-(2-Cyclopropylethoxy)pyridin-3-amine (CAS 1399661-21-2) is a specialized pyridin-3-amine derivative characterized by a cyclopropylethoxy substituent at the pyridine 6-position . This building block is primarily utilized in medicinal chemistry for the synthesis of aminopyridinamides as sodium channel modulators and in the construction of fused heterocyclic systems . Its molecular formula is C₁₀H₁₄N₂O with a molecular weight of 178.23 g/mol, and it is commercially available in research quantities with a specification of 98% purity .

Why Generic Pyridin-3-amine Analogs Cannot Substitute 6-(2-Cyclopropylethoxy)pyridin-3-amine


Direct substitution of 6-(2-cyclopropylethoxy)pyridin-3-amine with common pyridin-3-amine analogs (e.g., 6-methoxy or 6-ethoxy derivatives) is not scientifically sound. The cyclopropylethoxy moiety imparts a unique combination of steric bulk, conformational rigidity, and lipophilicity (LogP ~1.51 ) that directly influences molecular recognition, metabolic stability, and downstream biological activity in the final aminopyridinamide products . Class-level inference indicates that the cyclopropyl group can enhance metabolic stability compared to linear alkyl ethers, making the compound a critical intermediate for sodium channel modulator programs where precise physicochemical properties are required [1].

6-(2-Cyclopropylethoxy)pyridin-3-amine: Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) Differentiation: Optimal Balance for CNS Drug-like Properties

6-(2-Cyclopropylethoxy)pyridin-3-amine exhibits a calculated LogP of 1.51 . This value is intermediate between its direct analogs 6-methoxypyridin-3-amine (LogP 1.25 ) and 6-ethoxypyridin-3-amine (LogP 1.69 ), positioning it within a narrow lipophilicity window associated with favorable CNS penetration and reduced non-specific binding. The cyclopropylethoxy group provides a 21% increase in LogP over methoxy and a 11% decrease relative to ethoxy, offering a balanced physicochemical profile that is not achievable with the simpler alkoxy analogs.

Medicinal Chemistry Sodium Channel Modulators CNS Penetration

Commercial Purity Benchmark: 98% vs. 95% Industry Standard for Pyridinamine Intermediates

The target compound is supplied with a guaranteed minimum purity of 98% . In contrast, common pyridin-3-amine analogs such as 6-methoxypyridin-3-amine dihydrochloride are typically offered at 95% purity . This 3% absolute purity difference translates to a 60% reduction in maximum potential impurities (2% vs. 5%), which is significant for sensitive downstream reactions where impurity profiles directly impact yield and byproduct formation.

Chemical Synthesis Procurement Quality Control

Structural Uniqueness: Cyclopropylethoxy Moiety Offers Distinct Steric and Electronic Profile

The 2-cyclopropylethoxy substituent at the 6-position of the pyridine ring provides a unique combination of a rigid cyclopropane ring and an ethyl spacer, resulting in a distinct three-dimensional shape and electron distribution compared to linear alkoxy chains. While no direct head-to-head biological data exists for the isolated building block, class-level inference from cyclopropyl-containing drug candidates suggests that this moiety can enhance metabolic stability by blocking oxidative metabolism at the adjacent carbon [1]. The amine group at the 3-position remains unhindered and available for further derivatization, including amide bond formation for sodium channel modulator synthesis .

Medicinal Chemistry SAR Molecular Recognition

Validated Use in Sodium Channel Modulator Synthesis

6-(2-Cyclopropylethoxy)pyridin-3-amine is explicitly documented as a precursor for aminopyridinamides that act as sodium channel modulators . This class of compounds has demonstrated activity against voltage-gated sodium channels, with early aminopyridinamide leads showing IC₅₀ values in the nanomolar range in electrophysiological assays [1]. While the target compound itself is a building block and not directly assayed, its incorporation into the aminopyridinamide scaffold introduces the cyclopropylethoxy group, which is expected to fine-tune the lipophilicity and metabolic stability of the final active pharmaceutical ingredient.

Ion Channel Pharmacology Chemical Intermediates Lead Optimization

6-(2-Cyclopropylethoxy)pyridin-3-amine: Prioritized Application Scenarios for Procurement


Synthesis of Aminopyridinamide Sodium Channel Modulators

This compound serves as a critical intermediate in the multi-step synthesis of aminopyridinamide-based sodium channel modulators . The cyclopropylethoxy group at the 6-position of the pyridine ring is incorporated early in the synthetic route and subsequently derivatized via the 3-amino group to form the final amide linkage. The unique LogP and structural features of this building block are essential for achieving the desired physicochemical and pharmacological profile of the final sodium channel modulators, which are investigated for pain and CNS disorders [1].

Lead Optimization in CNS Drug Discovery Programs

Medicinal chemists optimizing CNS-penetrant drug candidates can utilize this building block to explore the effects of a cyclopropylethoxy substituent on target binding, metabolic stability, and off-target profiles. The intermediate LogP (1.51) is particularly well-suited for CNS applications, as it balances the need for blood-brain barrier permeability with the risk of P-gp efflux and non-specific binding . The Fsp3 value of 0.5 suggests a favorable balance of aromatic and aliphatic character, which is associated with improved clinical success rates .

Construction of Fused Heterocyclic Systems

The primary amino group at the 3-position of the pyridine ring can participate in various cyclization reactions with bifunctional electrophiles, enabling the synthesis of novel fused heterocyclic scaffolds . The cyclopropylethoxy group at the 6-position remains intact during these transformations, imparting its unique steric and electronic properties to the resulting heterocyclic products. This application expands the chemical space accessible from this building block beyond simple amide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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